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molecular formula C13H9FN2O B8653879 1-(4-Fluorophenyl)-1H-indazol-5-ol

1-(4-Fluorophenyl)-1H-indazol-5-ol

Cat. No. B8653879
M. Wt: 228.22 g/mol
InChI Key: JMQZHXMIVNTKNV-UHFFFAOYSA-N
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Patent
US07728030B2

Procedure details

1-(4-fluorophenyl)-5-methoxy-1H-indazole (147f, 3.32 g, 13.7 mmol) in CH2Cl2 (40 mL, dried over 4 Å mol sieves). Borontribromide solution (1M in dichloromethane, 35 mL, 35 mmol) was added and the mixture was stirred at 50° C. for 80 min. The reaction mixture was cooled to r.t., diluted with dichloromethane and washed with ice-cold sat. aqueous NaHCO3. Crude title compound crystallised from the organic phase at 8° C. Re-crystallization from methanol-water afforded 1-(4-fluorophenyl)-1H-indazol-5-ol as light grey needles (1.88 g). From the mother liquor was obtained by crystallization (methanol-water) additional title compound (0.7 g). Total yield 2.58 g (82%).
Name
1-(4-fluorophenyl)-5-methoxy-1H-indazole
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([O:17]C)=[CH:14][CH:15]=3)[CH:10]=[N:9]2)=[CH:4][CH:3]=1>C(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([OH:17])=[CH:14][CH:15]=3)[CH:10]=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
1-(4-fluorophenyl)-5-methoxy-1H-indazole
Quantity
3.32 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=CC2=CC(=CC=C12)OC
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 80 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to r.t.
WASH
Type
WASH
Details
washed with ice-cold sat. aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
Crude title compound crystallised from the organic phase at 8° C

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC2=CC(=CC=C12)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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